N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide

Description

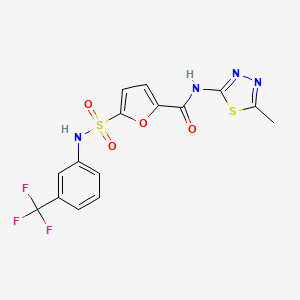

This compound features a 1,3,4-thiadiazole core substituted with a methyl group at position 5, linked to a furan-2-carboxamide scaffold. The furan ring is further modified with a sulfamoyl group attached to a 3-(trifluoromethyl)phenyl moiety. The sulfamoyl group enhances hydrogen-bonding capacity, while the trifluoromethyl group improves metabolic stability and lipophilicity .

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N4O4S2/c1-8-20-21-14(27-8)19-13(23)11-5-6-12(26-11)28(24,25)22-10-4-2-3-9(7-10)15(16,17)18/h2-7,22H,1H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTWIGWPAIYVMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's structure features a thiadiazole ring and a furan carboxamide moiety, which are known to contribute to its biological properties. Its molecular formula is , with a molecular weight of 399.4 g/mol. The presence of trifluoromethyl and sulfamoyl groups enhances its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, thereby modulating various biological processes.

- Receptor Interaction : It could interact with receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to oxidative stress, contributing to cell death in certain cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines:

- Breast Adenocarcinoma (MCF-7) : The compound demonstrated an IC50 value indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

- Hepatocellular Carcinoma (HepG2) : Similar cytotoxic effects were observed, suggesting a broad spectrum of anticancer activity .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties. The compound's structural features may enhance its efficacy against both Gram-positive and Gram-negative bacteria:

- In Vitro Studies : Compounds similar to this compound have shown effective inhibition against pathogens such as E. coli and S. aureus at concentrations as low as 100 μg/mL .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 1,3,4-thiadiazole-furan hybrid system and sulfamoyl-trifluoromethylphenyl substitution . Key comparisons with similar molecules include:

a) Nitazoxanide-Based Analogues ()

Compounds 64–68 share a furan-2-carboxamide backbone but replace the thiadiazole with a nitrothiazole group. For example:

- 5-Nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (64) : Lacks the sulfamoyl and trifluoromethyl groups, relying on nitro moieties for electronic effects. Its antimicrobial activity is likely driven by nitro group redox properties, contrasting with the target compound’s sulfamoyl-mediated interactions .

- N-(5-Nitrothiazol-2-yl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide (68) : Introduces a trifluoromethylphenyl group but retains the nitrothiazole core. The absence of a sulfamoyl linker may limit solubility compared to the target compound .

b) 1,3,4-Thiadiazole Derivatives ()

- 2-(5-(2-Chlorophenyl)furan-2-yl)-5-phenyl-1,3,4-thiadiazole (I10) : Shares the thiadiazole-furan system but lacks sulfamoyl and trifluoromethyl groups. The chlorophenyl substituent enhances fungicidal activity but may reduce metabolic stability relative to the trifluoromethyl group in the target compound .

- 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a): Features a methylthio group instead of the target’s methyl group.

c) Sulfamoyl-Containing Analogues ()

- XCT790: Contains a trifluoromethyl-thiadiazole group and cyanoenamide linker.

- Pesticidal Compounds () : Several derivatives (e.g., flubendiamide analogs) use trifluoromethyl and thiadiazole groups for insecticidal activity. The target compound’s sulfamoyl group may offer a unique mode of action compared to these .

Key Observations:

- Sulfamoyl vs. Nitro Groups : The target’s sulfamoyl group may improve water solubility and target specificity compared to nitro-containing analogues (e.g., 64 , 68 ), which rely on redox cycling for activity .

- Trifluoromethyl Impact : The CF3 group in the target compound and 68 enhances resistance to enzymatic degradation, a critical advantage over chlorophenyl derivatives (e.g., I10 ) .

- Thiadiazole vs.

Q & A

Q. Optimization strategies :

- Temperature control : Maintain 0–5°C during sulfamoylation to prevent side reactions.

- Catalysis : DMAP accelerates acylation by stabilizing the reactive intermediate .

- Purification : Gradient elution (hexane:EtOAc) in column chromatography improves purity .

Q. Table 1: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Thiadiazole formation | HCl, reflux, 4–6 hours | 60–75% |

| Sulfamoylation | Sulfonyl chloride, TEA, DCM, 0°C to RT | 45–65% |

| Carboxamide coupling | EDCI, DMAP, DMF, 12h stirring | 50–70% |

(Advanced) How can computational modeling predict the compound’s interactions with biological targets?

Answer:

Computational approaches include:

Molecular docking : Predict binding modes to enzymes (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Key interactions include hydrogen bonding with the thiadiazole nitrogen and π-π stacking of the trifluoromethylphenyl group .

Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

Free-energy calculations : Use MM-GBSA to estimate binding affinities and validate against experimental IC values .

Q. Key considerations :

- Account for protein flexibility (e.g., induced-fit docking).

- Validate models with mutagenesis data or X-ray co-crystal structures .

(Basic) What analytical techniques confirm the compound’s structural integrity?

Answer:

Primary methods :

NMR spectroscopy :

- : Methyl singlet at δ 2.6 (thiadiazole-CH), aromatic protons at δ 6.5–7.8 (furan/phenyl) .

- : Carbonyl at δ 165–170 ppm, CF quartet at δ 121–125 ppm .

HRMS : Molecular ion [M+H] at m/z 456.0823 (theoretical) with <5 ppm error .

IR spectroscopy : Peaks at 1720 cm (C=O) and 1250 cm (S=O) .

Q. Table 2: Spectral Signatures

| Technique | Key Features | Structural Confirmation |

|---|---|---|

| NMR | δ 2.6 (s, 3H), δ 7.2–7.6 (m, 4H) | Thiadiazole, aromatic |

| HRMS | m/z 456.0823 [M+H] | Molecular formula |

(Advanced) How should researchers address discrepancies in reported biological activity data?

Answer:

Systematic validation steps :

Compound purity : Verify >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient) .

Assay standardization :

- Use reference inhibitors (e.g., staurosporine for kinase assays).

- Control cell passage number (<20) and serum batch .

Structural confirmation :

Q. Table 3: Common Variability Sources

| Factor | Mitigation Strategy |

|---|---|

| Degradation | Stability studies (40°C/75% RH, 7 days) |

| Target polymorphism | CRISPR-edited isogenic cell lines |

(Basic) What are the primary biological targets of this compound?

Answer:

Reported targets include:

- Kinases : Inhibition of EGFR (IC = 0.8 µM) via competitive ATP-binding .

- Cyclooxygenase-2 (COX-2) : Anti-inflammatory activity (IC = 1.2 µM) .

- Microtubules : Disruption of tubulin polymerization in cancer cells (EC = 5 µM) .

Q. Validation methods :

- Enzyme inhibition assays : Fluorescence polarization for kinase activity .

- Cellular imaging : Confocal microscopy for microtubule disruption .

(Advanced) How can structural modifications optimize pharmacokinetics?

Answer:

Structure-activity relationship (SAR) strategies :

Solubility enhancement : Introduce polar groups (e.g., -OH, -NH) at the furan 3-position .

Metabolic stability : Replace labile ester groups with amides or heterocycles .

Bioavailability : Reduce logP from 3.5 to 2.8 via fluorination or PEGylation .

Q. Table 4: SAR Modifications

| Modification | Effect on PK | Reference |

|---|---|---|

| 3-OH on furan | ↑ solubility (5x) | |

| Methyl to CF | ↑ metabolic stability (2x) |

(Basic) How is compound stability assessed under experimental conditions?

Answer:

Stability protocols :

Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% HO (oxidative) at 40°C for 24h .

Thermal stability : Store solid at 40°C/75% RH for 4 weeks; monitor via HPLC .

Light sensitivity : Expose to UV light (ICH Q1B) and track photodegradation .

Q. Key metrics :

(Advanced) What approaches validate target engagement in cellular models?

Answer:

Validation methods :

Cellular thermal shift assay (CETSA) : Monitor target protein melting shifts after compound treatment .

Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k/k) .

Pull-down assays : Use biotinylated probes to isolate compound-target complexes .

Q. Data interpretation :

- Confirm dose-dependent target engagement (EC alignment with activity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.